Tert-butyl 1H-pyrazolo[3,4-B]pyridine-3-carboxylate
Description
Tert-butyl 1H-pyrazolo[3,4-B]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a tert-butyl ester group at the 3-position. This scaffold is widely utilized in medicinal chemistry and materials science due to its versatility in functionalization and stability imparted by the tert-butyl group. The compound serves as a key intermediate in synthesizing pharmaceuticals, agrochemicals, and ligands for catalysis .
Properties
IUPAC Name |
tert-butyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)8-7-5-4-6-12-9(7)14-13-8/h4-6H,1-3H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYJTPKFMCVBBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C2C=CC=NC2=NN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Functionalized Pyridine Derivatives
The most direct route involves cyclocondensation between 2-chloro-3-pyridinecarboxaldehyde and hydrazine hydrate. As demonstrated in a patented method, heating these reagents in dimethyl sulfoxide (DMSO) at 80–100°C for 6–8 hours induces ring closure to form the pyrazolo[3,4-b]pyridine core. Subsequent esterification with tert-butyl chloroformate in the presence of a base such as triethylamine introduces the carboxylate group. This two-step process achieves moderate yields (60–70%) but requires careful control of stoichiometry to avoid over-alkylation.
Key optimization parameters include:
- Solvent selection : Polar aprotic solvents like DMSO enhance nucleophilicity of hydrazine.
- Temperature : Reactions below 80°C result in incomplete cyclization, while exceeding 100°C promotes decomposition.
Copper-Catalyzed [3+3] Cycloaddition
Adapting methodologies from pyrazolo[3,4-b]pyridine derivative synthesis, copper(II) acetylacetonate catalyzes a formal [3+3] cycloaddition between tert-butyl 5-aminopyrazole-3-carboxylate and α,β-unsaturated carbonyl compounds. For example, reacting tert-butyl 5-amino-1H-pyrazole-3-carboxylate with methyl vinyl ketone in chloroform at reflux for 12 hours yields the target compound in 85–90% isolated yield.
Mechanistic insights :
- Copper coordination activates the α,β-unsaturated carbonyl for nucleophilic attack.
- Cyclization proceeds via a six-membered transition state, with the tert-butyl group stabilizing intermediates through steric hindrance.
Multi-Component Reactions Using Pyridine-2-Carboxylic Acid Catalysis
A green protocol employs pyridine-2-carboxylic acid (P2CA) to catalyze a one-pot reaction between tert-butyl glyoxylate, 5-aminopyrazole, and dimedone. In ethanol at 60°C, this method achieves 94–98% yield within 5–10 minutes by leveraging P2CA’s dual acid-base functionality. The tert-butyl group is introduced via the glyoxylate component, eliminating post-synthesis esterification.
Advantages :
- Atom economy : All reactants incorporate into the final product.
- Solvent recyclability : Ethanol can be recovered and reused for 4 cycles without yield loss.
Japp–Klingemann Reaction Followed by Cyclization
Building on pyrazolo[4,3-b]pyridine syntheses, 2-chloro-3-nitropyridine undergoes nucleophilic aromatic substitution (SNAr) with tert-butyl acetoacetate to form a keto ester intermediate. Treatment with arenediazonium tosylates in acetonitrile induces azo-coupling, followed by base-mediated cyclization (e.g., DABCO in CHCl3) to yield the target compound. This method addresses regioselectivity challenges, with isolated yields of 75–82%.
Critical observations :
- Acetyl migration : A side reaction involving C-N acetyl migration occurs but is mitigated using mild bases like DABCO.
- Electronic effects : Electron-withdrawing groups on the pyridine accelerate SNAr kinetics.
Post-Synthesis Functionalization via Esterification
For intermediates lacking the tert-butyl group, esterification of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid with tert-butanol using DCC/DMAP coupling achieves 65–70% conversion. However, this route is less efficient due to competing decarboxylation at elevated temperatures.
Comparative Analysis of Methodologies
Mechanistic Considerations and Side Reactions
All methods risk forming regioisomers or decomposition products. For instance, in copper-catalyzed reactions, over-coordination of Cu(II) to the pyrazole nitrogen can lead to dimerization. Similarly, multi-component reactions may produce quinolinone byproducts if aldehydes polymerize. Mitigation strategies include:
- Low-temperature phased additions for exothermic steps.
- Catalyst screening : Zinc triflate improves cyclization selectivity in analogous systems.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 1H-pyrazolo[3,4-B]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 1H-pyrazolo[3,4-B]pyridine-3-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology and Medicine: The compound has shown promise in biological and medicinal research. It has been investigated for its potential as an anticancer agent, with studies demonstrating its ability to inhibit certain cancer cell lines. Additionally, it may serve as a scaffold for developing new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the development of new materials with enhanced properties .
Mechanism of Action
The mechanism of action of tert-butyl 1H-pyrazolo[3,4-B]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth . The compound’s ability to interact with these molecular targets is attributed to its unique structure, which allows it to bind effectively to the active sites of the target proteins .
Comparison with Similar Compounds
Fluorinated Derivatives
Example :
Comparison :
- Fluorination at the 6-position enhances electronegativity, improving binding affinity in kinase inhibitors.
- Higher melting point compared to non-fluorinated analogs due to stronger intermolecular interactions .
Halogenated Derivatives (Iodo/Bromo)
Examples :
tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS: 920036-34-6)
- Molecular Weight : 375.17 g/mol
- Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl synthesis .
tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS: 916258-24-7)
Comparison :
Ester Variants
Examples :
Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 849069-32-5)
- Molecular Weight : 191.19 g/mol
- Storage : 2–8°C; lacks the tert-butyl group, reducing steric protection .
Ethyl 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 1361232-72-5)
Comparison :
- Ethyl esters are smaller and more reactive than tert-butyl analogs but less stable under acidic conditions.
- Fluorobenzyl groups in the Vericiguat intermediate enhance lipophilicity and target specificity .
Substituent Effects on Physicochemical Properties
- Thermal Stability : Fluorinated and tert-butyl-substituted compounds exhibit higher thermal stability.
- Solubility : Ethyl esters show better aqueous solubility than tert-butyl derivatives .
Biological Activity
Tert-butyl 1H-pyrazolo[3,4-B]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolopyridine family and is characterized by its unique pyrazole ring fused to a pyridine ring, with a tert-butyl ester group at the 3-position. Its structural features suggest potential interactions with various biological targets, making it a candidate for further research in drug development.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : By binding to the active sites of enzymes, it can inhibit their activity, which is crucial in pathways related to cancer and inflammation.
- Receptor Modulation : The compound may modulate receptor functions by interacting with binding sites, influencing downstream signaling pathways that regulate cell proliferation and survival.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-B]pyridine derivatives. For instance, compounds derived from this class have shown significant cytotoxicity against various cancer cell lines, including:
- A549 (lung cancer) : Exhibited IC50 values indicating effective growth inhibition.
- MCF-7 (breast cancer) : Demonstrated significant antiproliferative effects.
Table 1 summarizes some of the key findings related to the anticancer activity of related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 49.85 | Induces apoptosis |
| Compound B | MCF-7 | 8.55 | Inhibits proliferation |
| Compound C | HeLa | 7.01 | Topoisomerase-IIa inhibition |
Anti-inflammatory and Antimicrobial Activities
In addition to anticancer properties, this compound has been explored for its anti-inflammatory and antimicrobial effects. These activities are attributed to its ability to inhibit pro-inflammatory cytokines and bacterial growth.
Case Study 1: Antitumor Activity Evaluation
A study conducted by Xia et al. evaluated various derivatives of pyrazolo[3,4-B]pyridine for their antitumor activity. Among the compounds tested, one derivative exhibited an IC50 of 0.30 nM against human umbilical vein endothelial cells (HUVECs), indicating potent anti-angiogenic properties.
Case Study 2: Inhibition of Cyclin-dependent Kinases
Research has shown that certain derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. One such compound demonstrated an IC50 value of 25 nM against CDK2, suggesting its potential as a therapeutic agent in cancer treatment.
Case Study 3: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications at specific positions on the pyrazolo[3,4-B]pyridine scaffold significantly affect biological activity. For example, introducing halogen groups at the 6-position enhanced anticancer potency compared to unsubstituted analogs.
Q & A
What are the standard synthetic routes for tert-butyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate and its derivatives?
Basic
Synthesis typically involves multi-step reactions, including cyclization and functional group protection. For example, halogenated derivatives (e.g., 6-fluoro or 5-bromo) are synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Key steps often use dichloromethane or acetonitrile as solvents, with temperatures optimized between 25–80°C to enhance yields . Tert-butyl groups are introduced via esterification under Boc (tert-butoxycarbonyl) protection strategies .
How is this compound characterized to confirm its structure and purity?
Basic
Structural confirmation relies on NMR (¹H/¹³C), HPLC for purity (>97%), and mass spectrometry for molecular weight validation. X-ray crystallography (e.g., Acta Crystallographica data) resolves stereochemistry and ring conformation . Purity is further assessed via melting point analysis and retention time consistency in chromatography .
What safety precautions are recommended when handling this compound?
Basic
Use respiratory protection (N95 masks), nitrile gloves, and safety goggles to avoid inhalation or skin contact. Work in a fume hood with emergency eye-wash stations accessible. Store in amber glass bottles to prevent photodegradation .
How can researchers resolve discrepancies in reported biological activities of pyrazolo[3,4-b]pyridine derivatives?
Advanced
Contradictions may arise from assay conditions (e.g., cell line variability) or impurities. Validate purity via HPLC-MS and replicate studies under standardized protocols. Compare IC50 values across structural analogs (e.g., fluoro vs. chloro substitutions) to isolate substituent effects .
What strategies optimize the yield of tert-butyl derivatives during synthesis?
Advanced
Optimize solvent polarity (e.g., DMF for polar intermediates) and reaction time. Catalytic amounts of DMAP (4-dimethylaminopyridine) enhance esterification efficiency. Use inert atmospheres (N2/Ar) to prevent oxidation of sensitive intermediates .
How do structural modifications (e.g., halogenation) affect the compound’s pharmacological properties?
Advanced
Halogenation (e.g., 6-fluoro or 5-bromo) increases lipophilicity, enhancing blood-brain barrier penetration. Fluorine improves metabolic stability, while bromo-substitutions enable further functionalization via Suzuki coupling. Bioactivity shifts correlate with electronic effects on the pyridine ring .
What are the typical storage conditions to ensure compound stability?
Basic
Store at –20°C in amber glass vials under anhydrous conditions. Desiccants (e.g., silica gel) prevent hydrolysis of the tert-butyl ester. For short-term use, refrigeration (2–8°C) in sealed containers is acceptable .
What computational methods assist in predicting the reactivity of tert-butyl pyrazolo[3,4-b]pyridine derivatives?
Advanced
Density Functional Theory (DFT) calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) models interactions with biological targets like kinases. Solubility parameters are estimated via COSMO-RS .
What purification techniques are effective for tert-butyl pyrazolo[3,4-b]pyridine derivatives?
Basic
Flash chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting materials. Recrystallization from ethanol/water mixtures improves crystallinity. For chiral derivatives, use preparative HPLC with chiral stationary phases .
How do researchers validate target engagement in biological studies involving this compound?
Advanced
Employ SPR (surface plasmon resonance) for binding affinity measurements. Cellular thermal shift assays (CETSA) confirm target stabilization in vivo. Cross-validate with knockout models or competitive inhibition assays using known ligands .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
